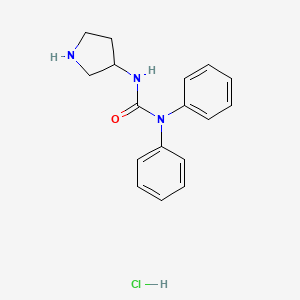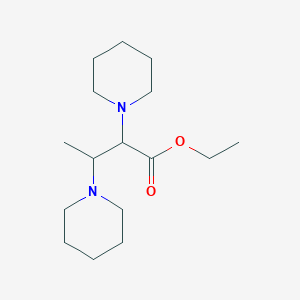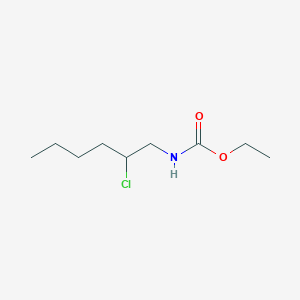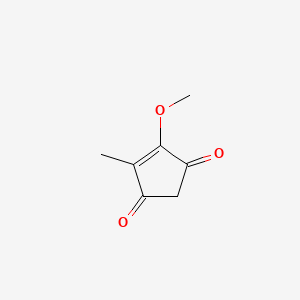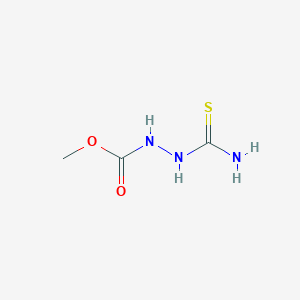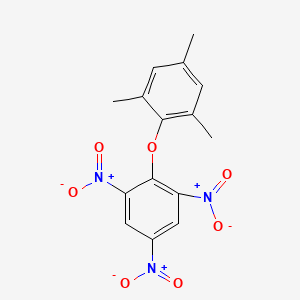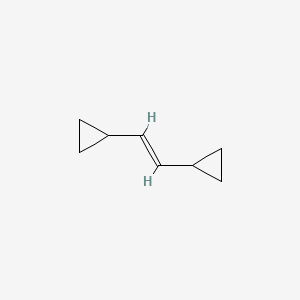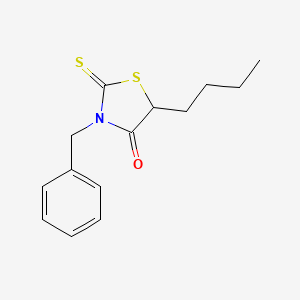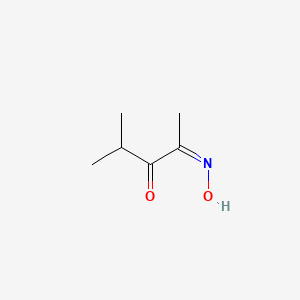
Triphenyl N-(diphenoxyphosphoryl)phosphorimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl N-(diphenoxyphosphoryl)phosphorimidate is an organophosphorus compound characterized by the presence of a phosphorimidate group. This compound is notable for its unique structure, which includes a triphenylphosphine moiety and a diphenoxyphosphoryl group. It is part of a broader class of phosphoramidates, which are known for their applications in various fields due to their stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl N-(diphenoxyphosphoryl)phosphorimidate typically involves the reaction of triphenylphosphine with diphenylphosphoryl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
Ph3P+(PhO)2PCl→Ph3P=N-P(OPh)2
Common bases used in this reaction include triethylamine or pyridine, which help to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The reactants are fed into the reactor at a controlled rate, and the product is continuously removed, which helps to drive the reaction to completion.
化学反応の分析
Types of Reactions
Triphenyl N-(diphenoxyphosphoryl)phosphorimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the phosphorimidate group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenoxyphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields triphenylphosphine oxide, while reduction can yield triphenylphosphine.
科学的研究の応用
Triphenyl N-(diphenoxyphosphoryl)phosphorimidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological phosphorus chemistry.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism by which Triphenyl N-(diphenoxyphosphoryl)phosphorimidate exerts its effects involves the interaction of the phosphorimidate group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine, used as a ligand in coordination chemistry.
Diphenylphosphoryl chloride: A reagent used in the synthesis of various organophosphorus compounds.
Uniqueness
Triphenyl N-(diphenoxyphosphoryl)phosphorimidate is unique due to its combination of a triphenylphosphine moiety and a diphenoxyphosphoryl group. This structure imparts unique reactivity and stability, making it useful in a variety of applications that other similar compounds may not be suitable for.
特性
CAS番号 |
15241-20-0 |
|---|---|
分子式 |
C30H25NO6P2 |
分子量 |
557.5 g/mol |
IUPAC名 |
diphenoxyphosphorylimino(triphenoxy)-λ5-phosphane |
InChI |
InChI=1S/C30H25NO6P2/c32-38(33-26-16-6-1-7-17-26,34-27-18-8-2-9-19-27)31-39(35-28-20-10-3-11-21-28,36-29-22-12-4-13-23-29)37-30-24-14-5-15-25-30/h1-25H |
InChIキー |
PPOUEHQAUBGRJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OP(=NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)(OC4=CC=CC=C4)OC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


